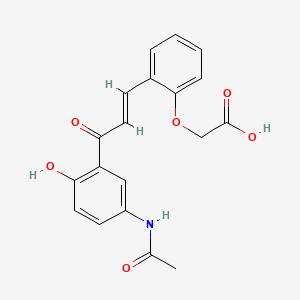
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a hydroxyphenyl group, and a phenoxyacetic acid moiety. Its unique configuration allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid typically involves a multi-step process. One common method starts with the acetylation of 2-hydroxyaniline to form 5-acetylamino-2-hydroxyaniline. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield (E)-3-(5-acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. Finally, the product undergoes an etherification reaction with chloroacetic acid to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenyl moiety can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, the acetylamino group may interact with active sites of enzymes, inhibiting their function and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(5-Acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Shares a similar structure but lacks the phenoxyacetic acid moiety.
(E)-2-(3-(5-Acetylamino-2-hydroxyphenyl)-3-oxo-1-propenyl)benzoic acid: Similar structure with a benzoic acid group instead of phenoxyacetic acid.
Uniqueness
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
94071-10-0 |
|---|---|
Formule moléculaire |
C19H17NO6 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
2-[2-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6/c1-12(21)20-14-7-9-17(23)15(10-14)16(22)8-6-13-4-2-3-5-18(13)26-11-19(24)25/h2-10,23H,11H2,1H3,(H,20,21)(H,24,25)/b8-6+ |
Clé InChI |
BNGGSJJCUYVTHW-SOFGYWHQSA-N |
SMILES isomérique |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OCC(=O)O |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


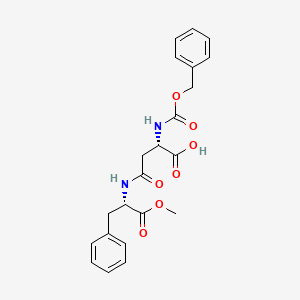

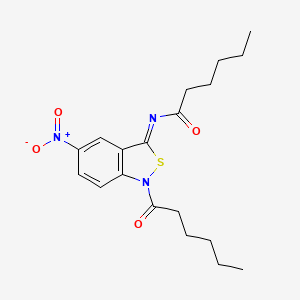
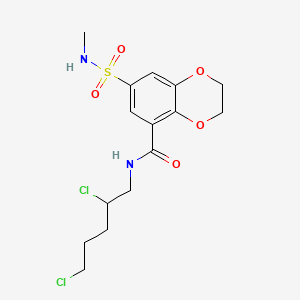

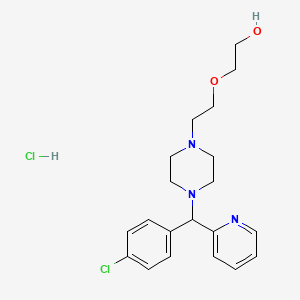
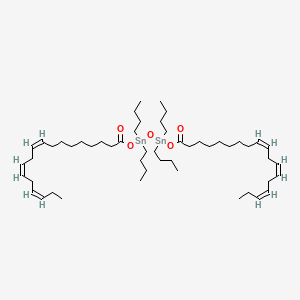
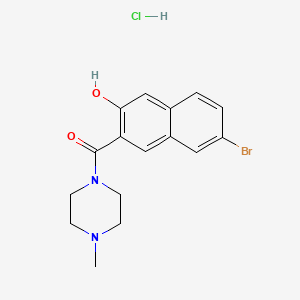


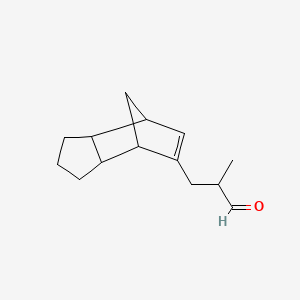
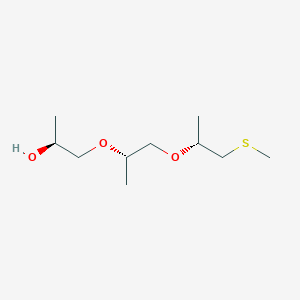
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

